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Compound of Interest

Compound Name: YZL-51N

Cat. No.: B15583624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 7 (SIRT7), an NAD+-dependent deacetylase, has emerged as a promising therapeutic

target, particularly in oncology. Its role in critical cellular processes, including DNA damage

repair, ribosome biogenesis, and transcriptional regulation, makes it a key player in cancer cell

survival and proliferation. The development of selective SIRT7 inhibitors is a burgeoning area

of research aimed at novel cancer therapeutics. This guide provides a detailed comparison of

the recently identified SIRT7 inhibitor, YZL-51N, with other known selective inhibitors,

presenting key efficacy data, experimental methodologies, and outlining the relevant signaling

pathways.

Quantitative Efficacy of SIRT7 Inhibitors
The following table summarizes the in vitro potency of YZL-51N and other selective SIRT7

inhibitors.
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Inhibitor
IC50
(SIRT7)

Selectivity
Profile

Mechanism
of Action

Cellular
Effects

Reference

YZL-51N 12.71 μM

Selective for

SIRT7; does

not exhibit

dose-

dependent

inhibition of

SIRT1,

SIRT2,

SIRT3,

SIRT5, or

SIRT6.

Competes

with NAD+ for

binding to

SIRT7.

Impairs DNA

damage

repair,

increases

sensitivity of

cancer cells

to IR and

etoposide,

and

decreases

proliferation

of colorectal

cancer cells.

[1]

[1]

SIRT7

inhibitor

97491

325 nM

Information

on selectivity

against other

sirtuins is not

readily

available.

Induces p53

expression

and

acetylation.

Upregulates

apoptosis

through

caspase-

related

proteins and

inhibits tumor

growth in

vivo.[2][3]

[2][3]

2800Z

Not explicitly

stated

(identified

through

virtual

screening).

Specific for

SIRT7; no

significant

activity

against

SIRT1 and

SIRT6.

Interacts with

key residues

(ARG-120,

TRP-126) in

the SIRT7

catalytic

domain.

Induces

apoptosis

and

increases

chemosensiti

vity to

sorafenib in

human liver

cancer cells.

[4]

[4]
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40569Z

(Epigenetic

factor-IN-1)

Not explicitly

stated

(identified

through

virtual

screening).

Specific for

SIRT7; no

significant

activity

against

SIRT1 and

SIRT6.

Interacts with

a key residue

(HIS-187) in

the SIRT7

catalytic

domain.

Induces

apoptosis

and

increases

chemosensiti

vity to

sorafenib in

human liver

cancer cells.

[4]

[4]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SIRT7-mediated DNA damage repair pathway, the

mechanism of action of YZL-51N, and a general workflow for identifying SIRT7 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. YZL-51N functions as a selective inhibitor of SIRT7 by NAD+ competition to impede DNA
damage repair - PMC [pmc.ncbi.nlm.nih.gov]

2. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Discovery of SIRT7 Inhibitor as New Therapeutic Options Against Liver Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of YZL-51N and Other
Selective SIRT7 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583624#comparing-yzl-51n-efficacy-to-other-sirt7-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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